3,5-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
3,5-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 3,5-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 3-(5-methyl-1,3-benzoxazol-2-yl)aniline. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or triethylamine in a solvent like tetrahydrofuran (THF) . The reaction conditions include maintaining the temperature at room temperature and stirring the mixture for several hours until the desired product is formed .
Chemical Reactions Analysis
3,5-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
3,5-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
3,5-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can be compared with other similar compounds, such as:
3,5-dimethoxybenzamide: Similar in structure but lacks the benzoxazole moiety.
3,4-dimethoxyphenethylamine: Contains a phenethylamine core instead of a benzamide core.
2,3-dimethoxy-5-methyl-1,4-benzoquinone: A quinone derivative with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H20N2O4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H20N2O4/c1-14-7-8-21-20(9-14)25-23(29-21)15-5-4-6-17(10-15)24-22(26)16-11-18(27-2)13-19(12-16)28-3/h4-13H,1-3H3,(H,24,26) |
InChI Key |
LRBZASPVFRIIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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